molecular formula C11H15F2NO B13064880 2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol

2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13064880
M. Wt: 215.24 g/mol
InChI Key: WARCJUHGLITUTM-UHFFFAOYSA-N
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Description

2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzyl chloride and butan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-difluorobenzyl chloride is reacted with butan-1-amine in an appropriate solvent like ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 2-{[(2,5-difluorophenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 2-{[(2,5-difluorophenyl)methyl]amino}butane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the butanol moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol
  • 2-{[(3,5-Difluorophenyl)methyl]amino}butan-1-ol
  • 2-{[(2,5-Dichlorophenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group provides a balance between hydrophobicity and electronic effects, making this compound particularly interesting for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-2-10(7-15)14-6-8-5-9(12)3-4-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3

InChI Key

WARCJUHGLITUTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC(=C1)F)F

Origin of Product

United States

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